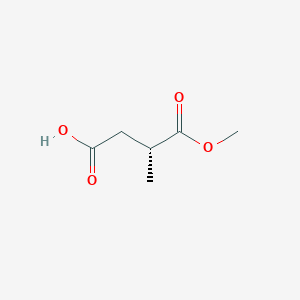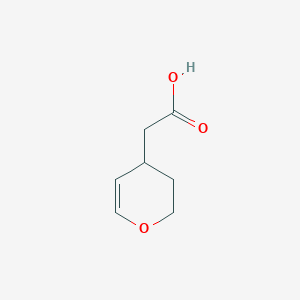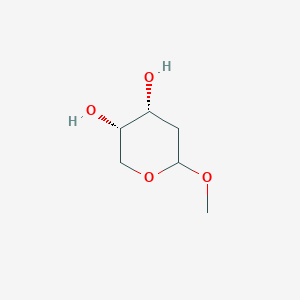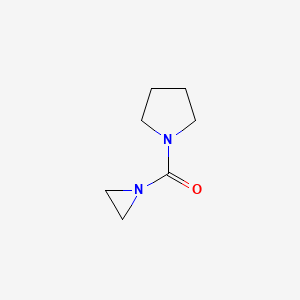
Aziridin-1-yl(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridin-1-yl(pyrrolidin-1-yl)methanone is a compound that features both aziridine and pyrrolidine rings. Aziridine is a three-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring. These structures are significant in medicinal chemistry due to their unique reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(pyrrolidin-1-yl)methanone typically involves the reaction of aziridine with pyrrolidine derivatives. One common method involves the reaction of aziridine with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Aziridin-1-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aziridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridin-1-yl(pyrrolidin-1-yl)methanol, while reduction could produce aziridin-1-yl(pyrrolidin-1-yl)methane.
科学的研究の応用
Aziridin-1-yl(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of aziridin-1-yl(pyrrolidin-1-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its cytotoxic effects, as it can disrupt cellular function by modifying essential biomolecules .
類似化合物との比較
Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but differs in the functional groups attached.
Pyrrolidine-2-one: Contains the pyrrolidine ring but lacks the aziridine component.
Piperazin-1-yl-pyrrolidin-1-yl-methanone: Similar structure but with a piperazine ring instead of aziridine.
Uniqueness
Aziridin-1-yl(pyrrolidin-1-yl)methanone is unique due to the combination of aziridine and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
aziridin-1-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c10-7(9-5-6-9)8-3-1-2-4-8/h1-6H2 |
InChIキー |
VEUGCWFDXXTORP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


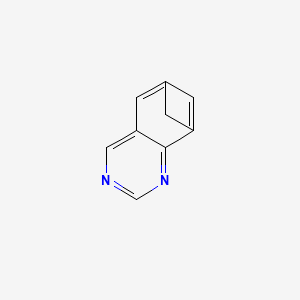
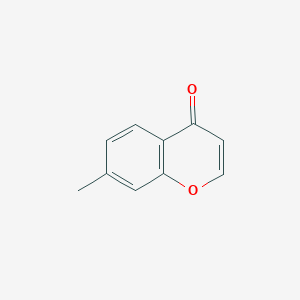
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
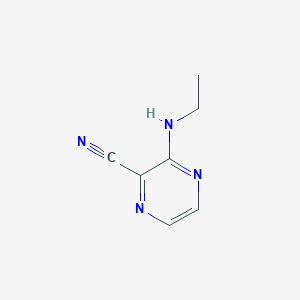
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)


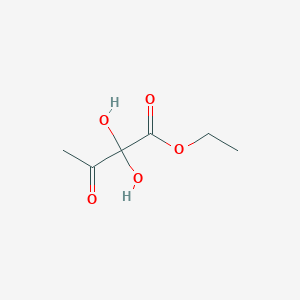
![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
